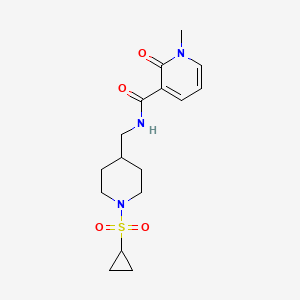

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a cyclopropylsulfonyl group and a methyl-oxo-dihydropyridine carboxamide side chain. The cyclopropylsulfonyl moiety enhances metabolic stability and modulates lipophilicity, while the dihydropyridine ring contributes to its planar aromatic system, influencing binding interactions with biological targets . This compound is structurally distinct from classical opioid or fentanyl analogs due to its unique sulfonamide and carboxamide functionalities .

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-18-8-2-3-14(16(18)21)15(20)17-11-12-6-9-19(10-7-12)24(22,23)13-4-5-13/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKYNSGGDMXXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure featuring several functional groups:

- Cyclopropylsulfonyl group : Known for its role in modulating enzyme activity.

- Piperidine moiety : Often associated with various biological activities including analgesic and anti-inflammatory effects.

- Dihydropyridine core : Commonly linked to calcium channel modulation.

The molecular formula for this compound is , with a molecular weight of approximately 320.4 g/mol.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Enzyme Inhibition : The cyclopropylsulfonyl group may enhance the compound's ability to inhibit specific enzymes, such as lysine-specific demethylases, which are implicated in cancer and neurodegenerative diseases.

- Receptor Modulation : The piperidine component suggests potential interactions with neurotransmitter receptors, possibly influencing mood and pain perception.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Potential inhibition of cancer cell proliferation through enzyme modulation. |

| Anti-inflammatory | Similar compounds exhibit anti-inflammatory properties; potential for similar effects. |

| Analgesic | Possible modulation of pain pathways through receptor interaction. |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

- In Vitro Studies : Research on analogous compounds showed significant inhibition of tumor cell growth in various cancer lines, suggesting that this compound may also exhibit anticancer properties .

- Structure–Activity Relationship (SAR) : Investigations into piperidine derivatives have highlighted the importance of substituent groups on biological activity. Variations in the piperidine ring structure have led to differences in potency and selectivity against specific targets .

- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic profiles for related compounds, including good oral bioavailability and manageable clearance rates, which are critical for therapeutic applications .

Comparison with Similar Compounds

Key Compounds:

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(3,3,3-trifluoropropyl)piperidin-4-yl)-1H-indole-3-carboxamide (Compound 9) Structural Differences: Replaces cyclopropylsulfonyl with a trifluoropropyl group and incorporates an indole-carboxamide system.

N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide

- Structural Differences : Features a pyrrolo-triazolo-pyrazine heterocycle instead of dihydropyridine.

- Functional Impact : The fused heterocyclic system may improve kinase inhibition properties but reduces solubility compared to the target compound’s simpler dihydropyridine scaffold .

Fentanyl-Related Analogs

Key Compounds:

2'-Fluoroortho-fluorofentanyl (N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide) Structural Differences: Lacks the sulfonamide and dihydropyridine groups; instead, it has a fluorophenethyl-piperidine backbone. Functional Impact: Primarily acts as a µ-opioid receptor agonist, whereas the target compound’s sulfonamide and carboxamide groups suggest divergent pharmacological targets (e.g., enzymes or non-opioid receptors) .

4'-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)

- Structural Differences : Substitutes the cyclopropylsulfonyl group with a methylphenethyl chain.

- Functional Impact : The phenethyl chain enhances opioid receptor binding but introduces higher toxicity risks, unlike the target compound’s sulfonamide-based design .

Heterocyclic Carboxamide Derivatives

Key Compounds:

N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Structural Differences: Incorporates a fused pyrido-pyrrolo-pyrimidine system instead of a dihydropyridine.

Comparative Data Table

Research Findings and Implications

- The target compound’s cyclopropylsulfonyl group provides steric hindrance and metabolic resistance, distinguishing it from fentanyl analogs’ labile phenethyl chains .

- Compared to Compound 9 , the absence of a trifluoropropyl group may reduce off-target interactions but limit blood-brain barrier penetration.

- Structural analogs with fused heterocycles (e.g., pyrido-pyrrolo-pyrimidine ) exhibit broader anticancer activity but higher synthetic complexity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound's synthesis likely involves coupling a piperidine sulfonyl precursor with a dihydropyridine carboxamide moiety. Key steps include:

- Intermediate Preparation : Use cyclopropanesulfonyl chloride to functionalize piperidine (e.g., via nucleophilic substitution or reductive amination) .

- Carboxamide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine and dihydropyridine units .

- Purification : Utilize column chromatography (silica gel, gradient elution) and recrystallization (e.g., 2-propanol/water mixtures) to isolate intermediates and final products .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) and reaction time (12–24 hours under reflux) to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cyclopropylsulfonyl protons at δ 1.0–1.5 ppm, dihydropyridine carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]+ expected within 0.5 ppm accuracy) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Prioritize DMSO for stock solutions (10–50 mM) due to the compound's likely hydrophobicity. For aqueous stability:

- Test solubility in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) with ≤1% DMSO cosolvent .

- Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm for dihydropyridine) over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the cyclopropylsulfonyl group on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace cyclopropylsulfonyl with methylsulfonyl, phenylsulfonyl, or acetyl groups .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Use IC50 comparisons to quantify substituent effects .

- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze sulfonyl group interactions with binding pockets (e.g., hydrogen bonding with lysine residues) .

Q. How should researchers address contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) .

- Control Standardization : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

- Metabolic Stability Check : Use liver microsomes to assess if discrepancies arise from compound metabolism .

Q. What strategies are effective for predicting the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor or MetaSite to identify likely Phase I/II modification sites (e.g., piperidine N-dealkylation or sulfonyl group oxidation) .

- In Vitro Validation : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.